
Spectroscopic Data of 2-Methoxyethylamine: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methoxyethylamine

Cat. No.: B085606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxyethylamine (CAS No: 109-85-3), a versatile primary amine used in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Methoxyethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 Triplet 2H -O-CH₂-

~3.3 Singlet 3H -O-CH₃

~2.8 Triplet 2H -CH₂-NH₂

~1.4 Singlet (broad) 2H -NH₂
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Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and

concentration.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~74 -O-CH₂-

~59 -O-CH₃

~42 -CH₂-NH₂

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Strong, Broad N-H stretch (primary amine)

2930 - 2820 Strong C-H stretch (aliphatic)

1590 Medium N-H bend (scissoring)

1460 Medium C-H bend

1120 Strong C-O-C stretch (asymmetric)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

75 Moderate [M]⁺ (Molecular Ion)

45 High [CH₂OCH₃]⁺

30 Base Peak [CH₂NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and

experimental conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-20 mg of 2-Methoxyethylamine is accurately weighed and dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

The solution is then transferred to a 5 mm NMR tube.

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Spectroscopy:

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

Solvent: Chloroform-d (CDCl₃).

Reference: Tetramethylsilane (TMS) at 0 ppm.

Typical Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Spectroscopy:

Instrument: A standard NMR spectrometer (e.g., 75 or 125 MHz).

Solvent: Chloroform-d (CDCl₃).

Reference: Chloroform-d at 77.16 ppm.

Typical Parameters:
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Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 256 to 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

This is a common and convenient method for liquid samples.

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of

the clean, empty crystal is recorded.

A small drop of 2-Methoxyethylamine is placed directly onto the ATR crystal, ensuring

complete coverage.

The sample spectrum is then recorded.

Typical Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.

Transmission FTIR Spectroscopy:

A thin film of liquid 2-Methoxyethylamine is placed between two salt plates (e.g., NaCl or

KBr).

The plates are pressed together to create a thin, uniform film.

The assembly is placed in the spectrometer's sample holder.
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A background spectrum of the empty beam path is recorded prior to the sample

measurement.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: A dilute solution of 2-Methoxyethylamine is prepared in a volatile

organic solvent (e.g., methanol or dichloromethane).

Injection: 1 µL of the prepared solution is injected into the GC inlet.

Gas Chromatography:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: A typical program might start at 50°C, hold for 1-2 minutes,

then ramp at 10-20°C/min to 250°C.

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 20-200.

Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the complete spectroscopic analysis of

2-Methoxyethylamine.
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Spectroscopic Analysis Workflow for 2-Methoxyethylamine
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Click to download full resolution via product page

Caption: A flowchart illustrating the process of spectroscopic analysis for 2-
Methoxyethylamine.
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[https://www.benchchem.com/product/b085606#2-methoxyethylamine-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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